Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate
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Overview
Description
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group and a hydrazido carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is acylated with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazido carbonyl group may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Ethyl 2,4-dichlorophenoxyacetate
- Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Uniqueness
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-3-23-12(20)7-17-14(22)19-18-13(21)8(2)24-11-5-4-9(15)6-10(11)16/h4-6,8H,3,7H2,1-2H3,(H,18,21)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOMZMBNJZPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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